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Introduction

Platinum disulfide (PtS2), a member of the Group 10 transition metal dichalcogenides
(TMDs), has emerged as a compelling material for next-generation electronic and
optoelectronic devices. Its layer-dependent bandgap, ranging from approximately 0.25 eV in
bulk to 1.6 eV in a monolayer, coupled with high carrier mobility and excellent air stability,
makes it a versatile component in van der Waals (vdW) heterostructures.[1][2] These
heterostructures, formed by stacking different two-dimensional (2D) materials, allow for the
engineering of novel properties and functionalities not present in the individual constituents.
This document provides an overview of the applications of PtS2-based vdW heterostructures,
detailed experimental protocols for their fabrication and characterization, and quantitative data
to guide future research and development.

Applications of PtS2 van der Waals
Heterostructures

The unique electronic and optical properties of PtS2 vdW heterostructures have led to their
exploration in a variety of applications:

o Photodetectors: PtS2-based heterostructures have demonstrated high performance in
photodetection across a broad spectral range, from ultraviolet (UV) to near-infrared (NIR).

© 2025 BenchChem. All rights reserved. 1/12 Tech Support


https://www.benchchem.com/product/b8086138?utm_src=pdf-interest
https://www.benchchem.com/product/b8086138?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/38710165/
https://www.researchgate.net/publication/379654119_The_growth_mechanism_of_PtS2_single_crystal
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8086138?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

For instance, a PtS2-x/Ga203 heterostructure has shown high responsivity and detectivity
for broadband photodetection.[1] Similarly, WS2/PtS2 and ReSe2/PtS2 heterojunctions have
been fabricated into high-performance photodetectors.[3][4][5][6]

e Solar Cells and Photovoltaics: The tunable bandgap and strong light absorption of PtS2
make it a promising material for solar energy conversion. The PtS2/GaSe heterostructure
has been proposed as a candidate for solar cells, with a theoretical power conversion
efficiency that can be optimized to approximately 18.5%.[7] The PtS2/MoSi2P4
heterostructure also shows potential as a highly efficient photovoltaic absorber material.[8]

o Photocatalysis: PtS2-based heterostructures are being investigated for photocatalytic water
splitting to produce hydrogen. The PtS2/GaSe and PtS2/HfGe2N4 vdW heterostructures
have been theoretically shown to be promising for this application due to their suitable band
alignments.[7][9]

» Field-Effect Transistors (FETS): The excellent electronic properties of PtS2 have been
leveraged in the development of high-performance FETs. A PtS2/MoS2 heterostructure has
been studied as a field-effect transistor, exhibiting gate-tunable rectifying behavior.[10]

o Gas Sensors: The high surface-to-volume ratio and sensitivity to surface adsorbates make
2D materials like PtS2 ideal for gas sensing applications. PtS2 has been shown to have
excellent gas sensing performance with a very low detection limit for NO2.[11] Furthermore,
Ni-decorated PtS2 monolayers have been investigated as potential strain-modulated gas
sensors for detecting gases like CO and C2H2.[12][13]

e Thermoelectrics: The PtS2/MoSi2P4 vdW heterostructure has been identified as a potential
candidate material for sustainable energy applications in thermoelectrics.[8]

Quantitative Data Summary

The following tables summarize key quantitative data reported for various PtS2-based van der
Waals heterostructures.

Table 1: Electronic and Optical Properties of PtS2 Heterostructures
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Heterostructur Band L
Bandgap (eV) . Application Reference
e Alignment
) ) Photovoltaics,
PtS2/MoSi2P4 0.98 (Direct) Type-ll ) [8]
Thermoelectrics
Photocatalytic
PtS2/GaSe 1.81 (Indirect) Type-ll Water Spilitting, [7]
Solar Cells
WS2/PtS2 - Type-I Photodetectors [31[41[5]
Broadband
PtS2-x/Ga203 - Type-I [1]
Photodetectors
FETs,
PtS2/MoS2 - Type-I [10]
Photodetectors
Solar Energy
PtS2/ZrS2 0.74 (Indirect) Type-l Conversion, [14]
Photocatalysis
) Photocatalytic
PtS2/MoTe2 1.26 (Indirect) Type-ll o [15]
Water Splitting
_ Photocatalytic
PtS2/GaS 2.36 (Indirect) Type-ll o [16]
Water Splitting
) ) Diodes,
InSe/PtS2 - p-n junction [17]

Optoelectronics

Table 2: Performance Metrics of PtS2 Heterostructure Devices

© 2025 BenchChem. All rights reserved.

3/12 Tech Support


https://www.researchgate.net/figure/Heterostructures-for-field-effect-transistors-a-Schematic-illustration-of-the_fig7_285757706
https://pubs.rsc.org/en/content/articlelanding/2021/cp/d1cp02436a
https://pubs.acs.org/doi/10.1021/acsami.2c08827
https://pubmed.ncbi.nlm.nih.gov/35961962/
https://pubs.acs.org/doi/abs/10.1021/acsami.2c08827
https://pubmed.ncbi.nlm.nih.gov/38710165/
https://pubs.rsc.org/en/content/articlelanding/2022/nr/d2nr04231b
https://pmc.ncbi.nlm.nih.gov/articles/PMC9494653/
https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2022.847319/full
https://www.researchgate.net/publication/392017588_A_DFT_study_of_PtS2GaS_heterostructure_for_hydrogen_and_oxygen_evolution_reactions
https://pubs.acs.org/doi/abs/10.1021/acsaelm.4c01264
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8086138?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

. . Wavelength
Device Metric Value Reference
(nm)
PtS2-x/Ga203 o
Responsivity 38.7 AIW 1100 [1]
Photodetector
Detectivity 4.8 x 103 Jones 1100 [1]
Response Time
i 90 ms /86 ms - [1]
(rise/fall)
PtS2/MoS2 o
Responsivity 403 A/W 685 [10]
Photodetector
Detectivity 1.07 x 10t Jones 685 [10]
Response Time
) 24 ms /21 ms 685 [10]
(rise/fall)
InSe/PtS2 o
Responsivity 31.85-43.2A/W 220 [17]
Photodetector
Detectivity 7.06 x 10° Jones - [17]
ReSe2/PtS2 o
Detectivity 1.96 x 10 Jones 685 [6]
Photodetector
Response Time
4ms/4ms - [6]

(rise/fall)

Experimental Protocols
l. Synthesis of PtS2 and Heterostructure Fabrication

A. Synthesis of PtS2 Films via Chemical Vapor Deposition (CVD)

This protocol describes a modified CVD method for synthesizing PtS2 films.[18]

o Substrate Preparation: Deposit a thin film of Platinum (Pt) with a thickness of approximately

3 nm onto a SiO2/Si substrate using molecular beam epitaxy (MBE).
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e CVD Furnace Setup: Place the Pt-coated substrate in the second temperature zone of a
double-temperature zone furnace. Place sulfur powder (100 mg, 99.99% purity) in the first
temperature zone, approximately 20 cm upstream from the substrate.

o Growth Process:

Heat the substrate in the second zone to 600 °C at a rate of about 2.0 °C/min.

[e]

o

Heat the sulfur powder in the first zone to approximately 200 °C.

[¢]

Introduce Argon (Ar) as a carrier gas at a flow rate of 60 sccm to transport the sulfur vapor
to the substrate.

[¢]

Maintain these conditions for a growth time of 30 minutes.

o Cooling: After the growth period, allow the furnace to cool down to room temperature
naturally.

B. Mechanical Exfoliation and Deterministic Transfer for Heterostructure Assembly

This protocol outlines the common "dry-transfer” method for creating vdW heterostructures.

o Exfoliation of 2D Materials:

o Use the mechanical exfoliation technique (the "Scotch tape method") to obtain few-layer
flakes of PtS2 and the other desired 2D material from their bulk crystals.

o Preparation of the Transfer Stamp:

o Prepare a polydimethylsiloxane (PDMS) stamp on a glass slide.

» Picking up the First Flake:

o ldentify a suitable flake of the first 2D material (e.g., PtS2) on a Si/SiO2 substrate using an
optical microscope.

o Carefully align the PDMS stamp over the selected flake and bring it into contact.

© 2025 BenchChem. All rights reserved. 5/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8086138?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

o Slowly peel back the stamp to pick up the flake.

o Stacking the Heterostructure:

[e]

Identify a suitable flake of the second 2D material on another Si/SiO2 substrate.

o

Using a micromanipulator, align the PDMS stamp carrying the first flake over the second
flake.

o

Slowly bring the stamp into contact with the second flake.

[¢]

Gently heat the stage to improve adhesion and then slowly retract the PDMS stamp,
leaving the heterostructure on the substrate.

e Annealing: Anneal the final heterostructure in a high-vacuum environment to remove any
trapped residue and improve the interlayer contact.

Il. Characterization of PtS2 van der Waals
Heterostructures

A comprehensive characterization is crucial to understand the properties of the fabricated
heterostructures.[19][20][21]

A. Structural and Morphological Characterization

o Optical Microscopy: Used for initial identification of exfoliated flakes and locating the final
heterostructure.

» Atomic Force Microscopy (AFM): Provides topographical images of the surface, allowing for
the determination of the thickness (number of layers) of the flakes and the cleanliness of the
interface.[22]

e Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): Offer
high-resolution imaging of the material's morphology and crystalline structure. TEM can
provide atomic-resolution images of the crystal lattice.[21]

B. Spectroscopic and Compositional Characterization
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e Raman Spectroscopy: A non-destructive technique used to confirm the material identity,
determine the number of layers, and assess the crystalline quality and strain. The
characteristic Raman peaks of PtS2 and the other constituent material should be identifiable

in the heterostructure's spectrum.[21]

o X-ray Photoelectron Spectroscopy (XPS): Used to determine the elemental composition and
chemical states of the elements within the heterostructure, confirming the successful transfer
and the absence of significant contamination.[20]

¢ Photoluminescence (PL) Spectroscopy: Provides information about the electronic band
structure and is particularly useful for identifying direct vs. indirect bandgap transitions and
the effects of interlayer coupling.[21]

C. Electronic and Optoelectronic Characterization

» Device Fabrication: Fabricate field-effect transistor or photodetector devices by patterning
source and drain electrodes onto the heterostructure using standard photolithography or
electron-beam lithography, followed by metal deposition.

o Electrical Transport Measurements: Measure the current-voltage (I-V) characteristics of the
device in the dark and under illumination to determine properties like carrier mobility, on/off

ratio, and photoresponse.

o Photoresponsivity and Detectivity Measurements: llluminate the device with light of varying
wavelengths and power intensities to quantify its performance as a photodetector, calculating

the responsivity and detectivity.

Visualizations
Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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